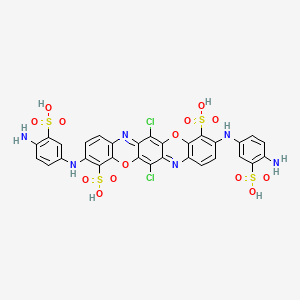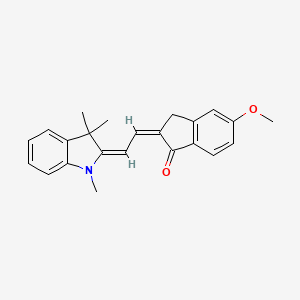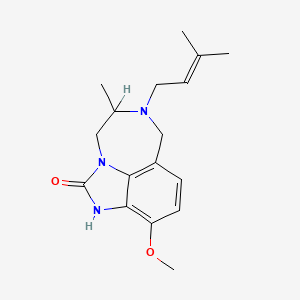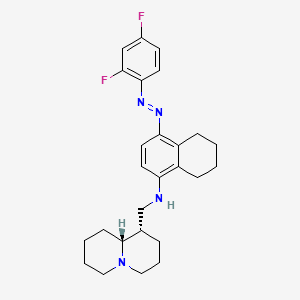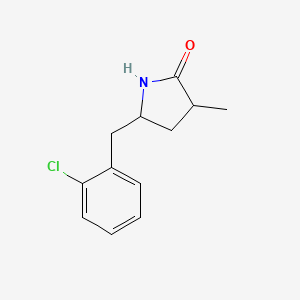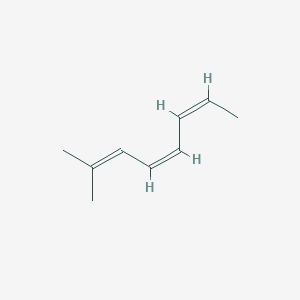
2-Methyl-2,4,6-octatriene, (4Z,6Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,4,6-octatriene can be achieved through various methods. One such method involves the use of acetaldehyde diethyl acetal as a starting material . The reaction conditions typically include the addition of specific reagents under controlled temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-methyl-2,4,6-octatriene may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to maintain optimal reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2,4,6-octatriene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2-methyl-2,4,6-octatriene may yield aldehydes or ketones, while reduction may produce alkanes or alcohols .
Applications De Recherche Scientifique
2-methyl-2,4,6-octatriene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-2,4,6-octatriene involves its interaction with specific molecular targets and pathways. The compound can undergo electrocyclic reactions, which are characterized by their stereochemistry . These reactions can lead to the formation of cyclic compounds with unique properties and biological activities.
Comparaison Avec Des Composés Similaires
2-methyl-2,4,6-octatriene can be compared with other similar compounds, such as:
2,4,6-octatriene: This compound has a similar structure but lacks the methyl group at the second position.
2,6-dimethyl-2,4,6-octatriene: This compound has an additional methyl group at the sixth position, which can influence its chemical properties and reactivity.
The uniqueness of 2-methyl-2,4,6-octatriene lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
99373-26-9 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
(4Z,6Z)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4-,7-6- |
Clé InChI |
AHXXJOUHGBPWGW-RZSVFLSASA-N |
SMILES isomérique |
C/C=C\C=C/C=C(C)C |
SMILES canonique |
CC=CC=CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


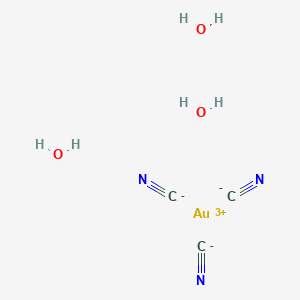
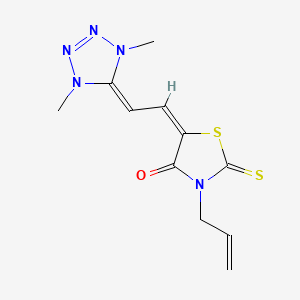
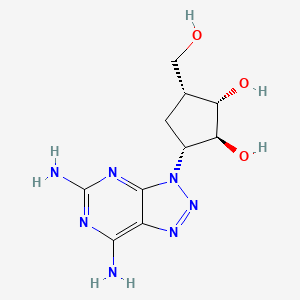

![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)
